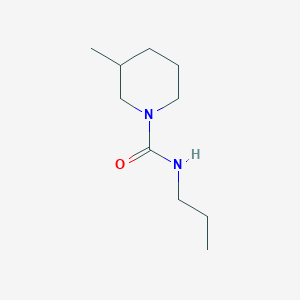![molecular formula C15H21N3O3 B5292411 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5292411.png)
2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that was first identified in Japan in 2014 and has since spread to other parts of the world. MMB-2201 is classified as a Schedule I controlled substance in the United States and is illegal in many other countries. Despite its legal status, research on MMB-2201 has continued in order to better understand its properties and potential applications.
作用機序
The mechanism of action of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is similar to that of other synthetic cannabinoids. It acts as an agonist of the CB1 receptor, which is found primarily in the central nervous system. By binding to this receptor, this compound produces a range of psychoactive effects, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It produces a range of psychoactive effects, including euphoria, relaxation, and altered perception. It can also cause a range of negative side effects, including anxiety, paranoia, and hallucinations. Long-term use of this compound has been linked to a range of health problems, including respiratory problems, cardiovascular disease, and mental health issues.
実験室実験の利点と制限
2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and can be used to investigate the mechanism of action of synthetic cannabinoids. However, there are also several limitations to its use. It is a potent psychoactive substance that can produce a range of negative side effects, which can make it difficult to use in laboratory experiments. Additionally, its legal status in many countries makes it difficult to obtain and use in research.
将来の方向性
There are several potential future directions for research on 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including this compound. Studies have suggested that synthetic cannabinoids may be useful in the treatment of conditions such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids with improved safety and efficacy profiles. As our understanding of the mechanism of action of synthetic cannabinoids improves, it may be possible to develop new compounds that are safer and more effective than existing ones.
合成法
The synthesis of 2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of 4-methoxy-3-methylbenzyl chloride with 2-amino-1-(cyclohexylmethyl)-1H-imidazole-5-carboxylic acid. The resulting compound is then treated with acetic anhydride to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been the subject of extensive scientific research due to its potent psychoactive effects. It has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications. One study found that this compound acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. Other studies have investigated the potential use of this compound in the treatment of conditions such as chronic pain and anxiety.
特性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-7-11(3-4-13(10)21-2)9-18-6-5-17-15(20)12(18)8-14(16)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZIXJQJAPHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![methyl 3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]benzoate](/img/structure/B5292357.png)
![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5292365.png)


![7-(cyclopent-2-en-1-ylacetyl)-N-(isoxazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5292387.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5292389.png)
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5292395.png)
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5292398.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![3-[2-(1-methyl-4(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5292427.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5292432.png)
